molecular formula C19H24N2O2 B2709859 1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA CAS No. 1448075-15-7

1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA

Cat. No.: B2709859
CAS No.: 1448075-15-7
M. Wt: 312.413
InChI Key: IKRYAWMCZHBBAP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. Urea-based compounds are a significant class of molecules known to serve as important intermediates in organic synthesis and exhibit a wide range of biological activities . This compound is structurally related to a class of aryl-urea compounds that have been investigated as potent negative allosteric modulators (NAMs) of the Cannabinoid receptor type 1 (CB1) . Allosteric modulators of GPCRs like the CB1 receptor represent a promising therapeutic approach, as they can offer greater subtype selectivity and a better safety profile compared to orthosteric ligands . Research into CB1 NAMs has shown potential in attenuating the reinstatement of cocaine-seeking behavior in animal models, indicating their value as tools for studying addiction neurobiology . The structural features of this compound—specifically the phenethylurea core with substitutions on the phenyl rings—are known to be critical for CB1 receptor potency and binding affinity in related molecules . Researchers can utilize this compound as a chemical probe to explore its specific interactions with the CB1 receptor and its functional effects in cellular and in vivo studies. Further investigations can help elucidate its exact mechanism of action, selectivity, and potential research applications in neuroscience and behavioral pharmacology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-9-10-16(11-15(13)3)21-19(22)20-12-18(23-4)17-8-6-5-7-14(17)2/h5-11,18H,12H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRYAWMCZHBBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=CC=C2C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 2-methoxy-2-(o-tolyl)ethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure the efficient production of 1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA.

Chemical Reactions Analysis

1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically targets the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the urea moiety to form amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may produce amines.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It may be incorporated into polymers, coatings, and adhesives to enhance their properties.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous urea derivatives reported in recent literature, focusing on substituent effects, synthetic yields, and physicochemical properties.

Table 1: Key Properties of Selected Urea Derivatives

Compound Name (ID) Substituents (R1, R2) Yield (%) Molecular Weight (g/mol) pKa (Predicted) Boiling Point (°C)
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) R1: 4-Cyanophenyl; R2: 3,4-Dimethylphenyl 82.4 266.1
1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) R1: 4-Cyanophenyl; R2: 3-Cl-4-CF3-phenyl 83.5 340.0
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolinyl)methyl]phenyl}-3-(2-ethoxyphenyl)urea R1: 4-(Dihydroisoquinolinyl-methyl)phenyl; R2: 2-Ethoxyphenyl 459.54 13.89 561.7
Target Compound R1: 3,4-Dimethylphenyl; R2: 2-Methoxy-2-(2-methylphenyl)ethyl Not provided Not provided Not provided

Key Observations:

Substituent Impact on Yield :

  • Derivatives with electron-withdrawing groups (e.g., 6o: 3-Cl-4-CF3-phenyl) show marginally higher yields (83.5%) compared to those with electron-donating groups (e.g., 6n: 82.4%). This may reflect enhanced stability during synthesis or purification.

Molecular Weight Trends: Bulky substituents, such as the dihydroisoquinolinyl group in the compound from , significantly increase molecular weight (459.54 g/mol). The target compound’s 2-methoxy-2-(2-methylphenyl)ethyl group likely contributes to a higher molecular weight compared to simpler analogs like 6n (266.1 g/mol).

Physicochemical Properties: The ethoxyphenyl-substituted urea () exhibits a high predicted boiling point (561.7°C) and basic pKa (13.89), suggesting strong intermolecular interactions and low solubility under physiological conditions.

Steric and Electronic Effects: The 3,4-dimethylphenyl group in the target compound and 6n introduces steric hindrance, which could influence binding affinity in biological targets.

Research Implications and Limitations

While direct data on the target compound are absent in the provided evidence, comparisons with structurally related ureas highlight critical structure-property relationships. For instance:

  • Synthetic Accessibility : High yields (>82%) for analogs like 6n and 6o suggest feasible routes for synthesizing the target compound.
  • Drug-Likeness: The dihydroisoquinolinyl derivative’s high molecular weight (459.54 g/mol) may challenge compliance with Lipinski’s rules, whereas simpler analogs (e.g., 6n) are more drug-like.

Biological Activity

1-(3,4-Dimethylphenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea, known by its CAS number 1797694-88-2, is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C20_{20}H26_{26}N2_2O2_2
  • Molecular Weight : 326.4 g/mol
  • Structure : The compound features a urea functional group linked to a dimethylphenyl and a methoxy-substituted ethyl moiety.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Inhibitory Effects on Enzymes : Preliminary studies suggest that compounds with similar structural frameworks can inhibit cholinesterase enzymes, which are critical in neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Urea derivatives have been explored for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

In Vitro Studies

  • Cholinesterase Inhibition : In studies focusing on enzyme inhibition, derivatives of urea have shown varying degrees of effectiveness against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). For instance, some urea derivatives demonstrated IC50_{50} values in the low micromolar range, indicating potent inhibitory effects .
  • Antitumor Activity : Research involving similar compounds has shown that they can inhibit tumor cell proliferation in vitro. For example, compounds with a phenyl or dimethylphenyl substituent have been linked to increased cytotoxicity against several cancer cell lines .

Case Studies

  • Case Study 1 : A study assessed the effects of a related urea derivative on neuroblastoma cells. The results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.
  • Case Study 2 : Another investigation into the effects of this class of compounds on cholinergic signaling revealed that certain modifications to the urea structure enhanced selectivity towards BuChE over AChE, which could lead to fewer side effects in therapeutic applications targeting Alzheimer's disease .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionIC50_{50} values < 50 μM
Antitumor ActivitySignificant reduction in cell viability
Neuroprotective EffectsProtection against oxidative stress-induced damage

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 1-(3,4-dimethylphenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling substituted phenyl isocyanates with amines or alcohols under inert conditions. For example, reactions in dichloromethane or toluene at reflux, with bases like triethylamine to neutralize byproducts . Optimization may include solvent selection (polar vs. non-polar), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Evidence from analogous urea derivatives suggests yields improve with slow addition of isocyanates and rigorous exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3 ppm). ¹³C NMR confirms carbonyl carbons (~155 ppm) .
  • LC-MS/HPLC : Validates purity and molecular ion peaks (e.g., m/z calculated for C₂₅H₂₈N₂O₂: 388.45) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Refer to SDS guidelines for analogous urea derivatives:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319) .
  • Work in a fume hood to prevent inhalation (H335) and ensure proper waste disposal .
  • Monitor for acute toxicity (H302) via oral LD₅₀ data from structurally similar compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this urea derivative in novel reactions?

  • Methodology :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on aromatic rings and urea moieties.
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) based on steric and electronic complementarity .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Use SHELX software for crystal structure determination, refining torsion angles and hydrogen-bonding networks .
  • Isotopic Labeling : Trace reaction intermediates (e.g., ¹³C-labeled isocyanates) to confirm regioselectivity .

Q. How does structural modification (e.g., substituent variation) influence the compound’s physicochemical properties or bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the phenyl rings.
  • LogP Measurements : Assess hydrophobicity changes via HPLC retention times or shake-flask methods .
  • Biological Assays : Test enzyme inhibition (e.g., urease) or receptor binding affinity to correlate structure with activity .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities without compromising yield?

  • Methodology :

  • Flow Chemistry : Optimize continuous reaction conditions to minimize exothermic risks and byproduct formation.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .

Methodological Notes

  • Citations : Ensure reproducibility by referencing solvent systems (e.g., dichloromethane in ), spectral libraries (e.g., SDBS in ), and crystallographic tools (SHELX in ).
  • Contradictions : Address discrepancies in reported melting points or spectral data by cross-validating with multiple techniques (e.g., DSC for melting behavior ).

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